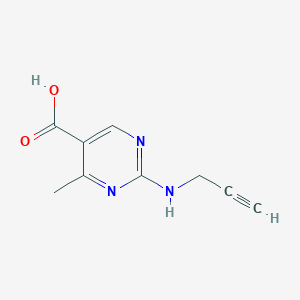
4-Methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid” is a chemical compound with the CAS Number: 1553391-58-4 . It has a molecular weight of 191.19 g/mol . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “4-Methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid” is C9H9N3O2 . The InChI Code is 1S/C9H9N3O2/c1-3-4-10-9-11-5-7 (8 (13)14)6 (2)12-9/h1,5H,4H2,2H3, (H,13,14) (H,10,11,12) .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature .Scientific Research Applications
Synthesis and Characterization
Research on similar pyrimidine derivatives emphasizes the synthesis and characterization of various pyrimidine compounds, which are foundational to understanding their broader applications. For instance, β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids have been synthesized and characterized, highlighting a foundational approach to pyrimidine chemistry and its potential for creating pharmacologically relevant compounds (Grant, Seemann, & Winthrop, 1956). Further, the synthesis and proton NMR spectra of pyrimidine-5-carboxylic acids and their derivatives demonstrate the ability to selectively hydrate specific positions on the pyrimidine ring, a crucial step for creating specific molecular functionalities (Kress, 1994).
Pharmacological Potential
A notable study synthesized novel pyrimidine derivatives and evaluated their cardiotonic activity, illustrating the pharmaceutical potential of such compounds. The research found that specific derivatives exhibited positive inotropic effects, suggesting potential applications in heart disease treatments (Dorigo et al., 1996). This work underscores the importance of pyrimidine derivatives in medicinal chemistry, particularly in developing therapies for cardiovascular conditions.
Structural and Medicinal Chemistry Insights
Research into pharmacologically relevant bifunctional compounds containing pyrimidine and other heterocyclic moieties reveals the versatility and importance of pyrimidine derivatives in drug design. The structural analysis and X-ray crystallography of these compounds provide insights into their potential interactions with biological targets, laying the groundwork for the development of new therapeutic agents (Watermeyer, Chibale, & Caira, 2009).
Antimicrobial Applications
A study on the synthesis and antimicrobial evaluation of novel dihydropyrimidine-5-carboxylic acids highlights the potential of pyrimidine derivatives in combating microbial infections. These compounds exhibited significant antibacterial and antifungal activities, suggesting their usefulness in developing new antimicrobial agents (Shastri & Post, 2019).
Safety And Hazards
properties
IUPAC Name |
4-methyl-2-(prop-2-ynylamino)pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-3-4-10-9-11-5-7(8(13)14)6(2)12-9/h1,5H,4H2,2H3,(H,13,14)(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXCGKYQJXOLDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)NCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

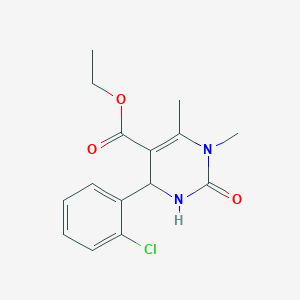
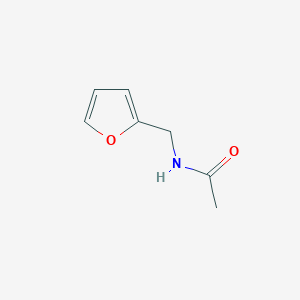

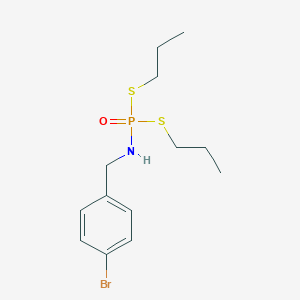
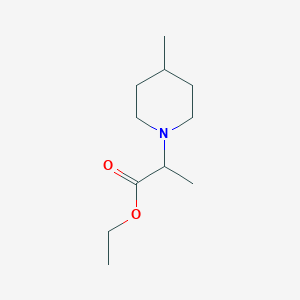
![N-(4-acetylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2734780.png)
![3-ethyl-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2734781.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2734782.png)

![2-(4-fluorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2734784.png)
![Methyl 4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)benzoate](/img/structure/B2734785.png)
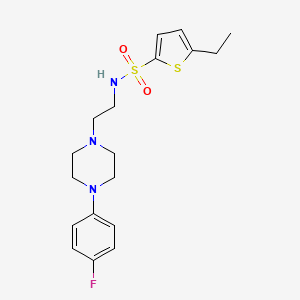
![7-chloro-2-[({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2734790.png)
![2-Chloro-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methylacetamide](/img/structure/B2734791.png)